(2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid
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Overview
Description
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID is a complex organic compound known for its unique chemical structure and properties This compound features a hydrazine group attached to a dinitrophenyl ring, along with a phenylbutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form hydrazine derivatives with different functional groups.
Substitution: The dinitrophenyl group can undergo substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various hydrazine compounds.
Scientific Research Applications
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in the compound’s observed biological effects.
Properties
Molecular Formula |
C16H12N4O7 |
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Molecular Weight |
372.29 g/mol |
IUPAC Name |
(E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C16H12N4O7/c21-15(10-4-2-1-3-5-10)9-13(16(22)23)18-17-12-7-6-11(19(24)25)8-14(12)20(26)27/h1-9,17-18H,(H,22,23)/b13-9+ |
InChI Key |
ZBGJWYSYUMXCQA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(\C(=O)O)/NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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